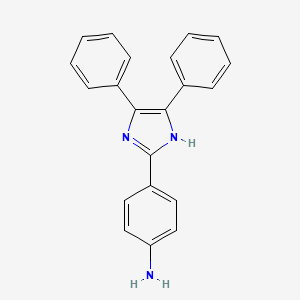

4-(4,5-diphenyl-1H-imidazol-2-yl)aniline

描述

General Overview of Imidazole (B134444) Derivatives in Contemporary Chemical Research

Imidazole is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. researchgate.net This fundamental structure is a constituent of essential biological molecules, including the amino acid histidine and purines found in nucleic acids. researchgate.net In contemporary chemical research, imidazole derivatives are of immense interest due to their wide spectrum of biological activities and versatile applications. researchgate.net These compounds are known to exhibit properties including antifungal, anti-inflammatory, and anticancer activities. researchgate.net The imidazole ring's unique chemical characteristics, such as its ability to act as both a weak acid and a weak base, and its capacity to coordinate with metal ions, make it a privileged scaffold in medicinal chemistry and materials science. researchgate.netiucr.org Researchers have extensively explored the synthesis and functionalization of the imidazole nucleus to develop new therapeutic agents and functional materials. uwa.edu.au

Importance of Diphenylimidazole Scaffolds in Organic Synthesis and Functional Materials

The incorporation of phenyl groups onto the imidazole ring, creating diphenylimidazole scaffolds, significantly influences the molecule's steric and electronic properties. These bulky phenyl groups can enhance the compound's thermal stability and influence its photophysical characteristics, making such scaffolds valuable in the development of functional materials like organic light-emitting diodes (OLEDs) and fluorescent probes. In organic synthesis, multi-substituted imidazoles, including those with diphenyl substitution, are often prepared through multi-component reactions. A common and efficient method involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (B1221849) (such as ammonium (B1175870) acetate). amazonaws.comnih.gov This synthetic versatility allows for the creation of a diverse library of diphenylimidazole derivatives for various research applications. scirp.org

Contextualizing 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline as a Subject of Academic Investigation

The specific compound this compound combines the key features of the diphenylimidazole scaffold and the aniline (B41778) moiety, making it a target of academic interest. Its synthesis is typically achieved through the established three-component reaction, using benzil (B1666583), 4-aminobenzaldehyde, and ammonium acetate (B1210297) in a solvent like glacial acetic acid.

Research into this compound and its close analogs often focuses on several areas:

Synthesis of Derivatives: The reactive aniline group is frequently utilized to synthesize a series of derivatives with modified properties. For example, it can be reacted to form amides, Schiff bases, or azo compounds. uwa.edu.auijrpc.com

Structural Analysis: X-ray crystallography studies on similar molecules, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, provide detailed insights into the three-dimensional structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding. researchgate.net

Potential Applications: Investigations explore the potential of these molecules in materials science, for instance, as components in nonlinear optical materials or as ligands for the synthesis of metal complexes with catalytic or biological activity. nih.gov

The study of this compound and its derivatives contributes to the fundamental understanding of structure-property relationships in heterocyclic chemistry and paves the way for the development of novel functional molecules.

Research Data on a Closely Related Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₃H₂₁N₃ |

| Molecular Weight | 339.43 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 15.228 (4) |

| b (Å) | 15.215 (4) |

| c (Å) | 17.641 (4) |

| β (°) | 110.974 (4) |

| Volume (ų) | 3816.5 (17) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.181 |

This data reveals a non-planar molecular structure where the phenyl rings are twisted relative to the central imidazole ring. The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, forming chains within the crystal lattice. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,22H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRCWMCCIMHGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310753 | |

| Record name | Benzenamine, 4-(4,5-diphenyl-1H-imidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102469-74-9 | |

| Record name | Benzenamine, 4-(4,5-diphenyl-1H-imidazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Confirmation

Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups within the 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline molecule. The spectrum is a composite of the vibrational modes of its constituent parts: the imidazole (B134444) ring, the aniline (B41778) moiety, and the two phenyl groups at the C4 and C5 positions.

The imidazole ring gives rise to several characteristic absorption bands. The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the region of 3500–3000 cm⁻¹. sci.am For closely related 2,4,5-triphenyl-1H-imidazole derivatives, this N-H stretch has been specifically identified around 3434-3450 cm⁻¹. sciepub.comsctunisie.org The stretching vibration of the C=N double bond within the imidazole ring is another key indicator, generally appearing in the 1510-1601 cm⁻¹ range. sciepub.comsctunisie.org Furthermore, C-N stretching vibrations within the heterocyclic ring are expected between 1325 and 1486 cm⁻¹. sci.am

The aniline and diphenyl portions of the molecule contribute their own distinct vibrational signatures. The aniline moiety is characterized by the N-H stretching of the primary amine (-NH₂) group, which typically presents as two bands (symmetric and asymmetric stretching) in the 3500-3300 cm⁻¹ region.

The aromatic rings (both the diphenyl substituents and the aniline phenyl ring) are confirmed by the presence of C-H stretching vibrations, which occur just above 3000 cm⁻¹. sci.am The C=C stretching vibrations within these aromatic rings give rise to a series of sharp bands in the 1600–1400 cm⁻¹ region. sci.am For example, in 2,4,5-triphenyl-1H-imidazole, a C=C stretching vibration is noted at 1638 cm⁻¹. sciepub.com

FT-IR Spectroscopic Data for this compound and Related Structures

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | Imidazole N-H | ~3450 | sctunisie.org |

| N-H Stretch (Asymmetric & Symmetric) | Aniline -NH₂ | 3500 - 3300 | General |

| C-H Stretch | Aromatic C-H | >3000 | sci.am |

| C=C Stretch | Aromatic Rings | 1638, 1600 - 1400 | sci.amsciepub.com |

| C=N Stretch | Imidazole Ring | ~1510 - 1601 | sciepub.comsctunisie.org |

| C-N Stretch | Imidazole Ring | 1486 - 1325 | sci.am |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy provides unambiguous evidence for the structure of this compound by mapping the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the imidazole, aniline, and diphenyl moieties.

Imidazole N-H Proton : A single, often broad, signal appearing far downfield is characteristic of the N-H proton of the imidazole ring. In analogous 2,4,5-triphenyl-1H-imidazole systems, this signal is found at approximately 12.7 ppm. sciepub.comsctunisie.org For a related benzimidazole (B57391) compound, this proton signal appears around 12.46 ppm. ijrpc.com

Aniline N-H₂ Protons : The two protons of the primary amine group on the aniline ring typically appear as a broad singlet. In the comparable structure 4-(1H-benzo[d]imidazol-2-yl)aniline, this signal is observed at 5.58 ppm and is D₂O exchangeable. ijrpc.com

Aromatic Protons : The protons on the three phenyl rings will resonate in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the aniline ring often appear as two distinct doublets due to their para-substitution pattern, with a typical coupling constant (J) of around 8.4 Hz. ijrpc.com The protons of the two phenyl groups at positions 4 and 5 of the imidazole ring will appear as complex multiplets, integrating to a total of 10 protons. sciepub.com

¹H NMR Spectral Data Assignments for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Reference |

| Imidazole N-H | ~12.5 - 12.7 | Broad Singlet | 1H | N/A | sciepub.comijrpc.com |

| Aniline -NH₂ | ~5.6 | Broad Singlet | 2H | N/A | ijrpc.com |

| Aniline Aromatic H | ~6.6 - 7.8 | Doublet | 4H (2H + 2H) | ~8.4 | ijrpc.com |

| Diphenyl Aromatic H | ~7.1 - 7.9 | Multiplet | 10H | N/A | sciepub.com |

The ¹³C NMR spectrum provides complementary information, showing signals for all carbon atoms in the molecule, including the quaternary carbons that lack attached protons.

Imidazole Ring Carbons : The three carbons of the imidazole ring are key identifiers. The C2 carbon, situated between the two nitrogen atoms and bonded to the aniline ring, is expected to be significantly downfield. The C4 and C5 carbons, bonded to the diphenyl groups, are also quaternary and appear downfield. For 2,4,5-triphenyl-1H-imidazole, the imidazole and phenyl carbons resonate in a range from 125 to 146 ppm. sciepub.com

Aniline and Diphenyl Carbons : The carbons of the phenyl rings will show multiple signals in the aromatic region (typically 110-150 ppm). In 4-(1H-benzo[d]imidazol-2-yl)aniline, the carbon atoms of the aniline ring show signals at 113.05, 114.14, 129.32, and 152.68 ppm (quaternary C-NH₂). ijrpc.com The carbons of the diphenyl groups are expected in similar regions.

¹³C NMR Spectral Data Assignments for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Imidazole C2 | >145 | sciepub.com |

| Imidazole C4/C5 | ~135 - 140 | sciepub.com |

| Aniline C-NH₂ | ~152 | ijrpc.com |

| Aniline Aromatic CH | ~113 - 130 | ijrpc.com |

| Diphenyl Aromatic C | ~125 - 135 | sciepub.com |

While ¹H and ¹³C NMR provide primary assignments, two-dimensional (2D) NMR experiments are essential for definitively confirming the complex structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton couplings (¹H-¹H). It would show correlations between adjacent protons on the aniline ring and within each of the two diphenyl rings, confirming their individual spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment maps protons to their directly attached carbons (¹H-¹³C). It would be used to unambiguously assign the signals for each protonated carbon in the aniline and diphenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a powerful technique for establishing long-range (2-3 bond) connectivity between protons and carbons (¹H-¹³C). Key HMBC correlations would include:

A correlation from the aniline aromatic protons to the C2 carbon of the imidazole ring, confirming the link between these two moieties.

Correlations from the protons of the diphenyl groups to the C4 and C5 carbons of the imidazole ring, verifying their points of attachment.

A correlation from the imidazole N-H proton to the C2 and C5 (or C4) carbons, confirming the proton's position on the ring.

These 2D NMR techniques, used in concert, provide an irrefutable confirmation of the molecular structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a chemical formula of C₂₁H₁₇N₃, the exact mass can be calculated for its protonated form [M+H]⁺, providing a definitive value for comparison against experimental results.

While specific HRMS fragmentation data for the parent compound is not detailed in the available literature, analysis of closely related derivatives provides significant insight into its likely fragmentation patterns. For instance, the gas chromatography-mass spectrometry (GC-MS) analysis of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol (C₂₁H₁₆N₂O), which differs only by a hydroxyl group instead of an amine, identified a molecular ion peak (M⁺) at m/z 312, consistent with its molecular weight. semanticscholar.org The fragmentation of this analogue produced several key daughter ions, including fragments at m/z 208, 165, 89, and 77. semanticscholar.org This pattern suggests that fragmentation likely involves cleavages within the imidazole ring and the loss of the substituted phenyl groups. Similarly, mass spectrometry is a key characterization technique for isomers such as 4,4'-(4,5-diphenyl-1H-imidazol-1,2-diyl)dianiline. researchgate.net General fragmentation pathways for related imidazole compounds can involve processes such as researchgate.netresearchgate.net-H migration, leading to the formation of stable benzoimidazole ions or other characteristic fragments. mdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) Studies of this compound and its Derivatives

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. Such studies provide invaluable data on bond lengths, bond angles, molecular conformation, and intermolecular interactions that govern the crystal packing. Extensive SC-XRD studies have been performed on derivatives of this compound, most notably on 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline. researchgate.netnih.govnih.gov The structural data from this N,N-dimethylated derivative, which is electronically and structurally very similar to the parent aniline compound, offers a detailed proxy for understanding the core molecular architecture and solid-state behavior.

The crystal structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline was determined to belong to the monoclinic crystal system with the space group P2/n. researchgate.net A key finding of this study was the presence of two symmetry-independent and conformationally distinct molecules, labeled A and B, within the asymmetric unit. researchgate.netnih.gov The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, were precisely determined. researchgate.net

Table 1: Crystallographic Data for 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 15.228 (4) |

| b (Å) | 15.215 (4) |

| c (Å) | 17.641 (4) |

| β (°) | 110.974 (4) |

| V (ų) | 3816.5 (17) |

The structural diversity within this class of compounds is highlighted by other derivatives, such as 4-(1-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, which crystallizes in the triclinic system with the space group P1. researchgate.net

The molecular structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline is significantly non-planar. researchgate.net The steric hindrance between the three aromatic rings attached to the central imidazole core forces them to twist out of a common plane. This is quantitatively described by the dihedral angles between the plane of the imidazole ring and the planes of the attached phenyl and dimethylaniline rings. The presence of two unique molecules (A and B) in the asymmetric unit reveals conformational flexibility, as these molecules exhibit different sets of dihedral angles. researchgate.netnih.gov

Table 2: Selected Dihedral Angles (°) for Molecules A and B of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline

| Dihedral Angle Between Imidazole Ring and: | Molecule A researchgate.netnih.gov | Molecule B researchgate.netnih.gov |

|---|---|---|

| Phenyl Ring 1 | 38.5 (2) | 45.8 (2) |

| Phenyl Ring 2 | 61.5 (3) | 36.01 (19) |

In molecule A, the dimethylaniline ring is nearly coplanar with the imidazole ring, whereas in molecule B, it is twisted by almost 47°. researchgate.netnih.gov This conformational difference underscores the molecule's ability to adopt various low-energy spatial arrangements. Other derivatives show similar non-planar conformations, with dihedral angles influenced by the nature of the substituents. researchgate.netresearchgate.net

The crystal packing of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline is primarily stabilized by a network of intermolecular hydrogen bonds. researchgate.netnih.gov The imidazole N-H group acts as a hydrogen bond donor, while the unprotonated nitrogen atom of a neighboring imidazole ring acts as an acceptor. These N—H⋯N interactions link the conformationally distinct molecules A and B. researchgate.netnih.gov In addition to these strong interactions, the crystal structure is further stabilized by weaker C—H⋯π contacts. researchgate.net

Table 3: Hydrogen Bond Geometry (Å, °) in Crystalline 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline

| D—H⋯A | D⋯A Distance | D—H⋯A Angle | Reference |

|---|---|---|---|

| N1B—H1B⋯N1A | 2.899 (3) | 163 | nih.gov |

D = Donor atom; A = Acceptor atom

Studies on other derivatives reveal a wider range of possible intermolecular forces. For example, in crystals of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one, the packing is dictated by O—H⋯N and N—H⋯O hydrogen bonds, as well as weak, offset π-stacking interactions between phenyl rings. nih.gov The specific nature of the substituents ultimately directs the hierarchy of intermolecular forces that stabilize the crystal lattice.

The intermolecular interactions give rise to distinct supramolecular architectures. In the case of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, the N—H⋯N hydrogen bonds link the A and B molecules into a one-dimensional chain that extends along the researchgate.net crystallographic direction. researchgate.netnih.gov This recurring pattern is a classic example of a crystal packing motif driven by specific and directional hydrogen bonding.

This contrasts with the packing observed for other derivatives. For instance, the crystal structure of 4-(1-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline features an extensive series of C—H⋯π interactions that connect the molecules into undulating rows along the c-axis. researchgate.net The absence of a strong N-H donor in this N-alkylated derivative leads to a different packing strategy dominated by weaker interactions. This demonstrates how subtle molecular modifications can lead to profoundly different supramolecular assemblies.

While specific studies dedicated to the polymorphism of this compound have not been reported, the crystallographic data of its derivatives provide clues. The existence of two conformationally distinct molecules in the asymmetric unit of the N,N-dimethyl derivative is a form of conformational isomerism in the solid state, which can sometimes lead to different crystal packings known as conformational polymorphs. researchgate.net

Furthermore, the imidazole framework is capable of incorporating solvent molecules into its crystal lattice. For example, a copper(II) complex of a related nitrophenol-substituted diphenyl-imidazole was isolated as a dihydrate, with water molecules playing a key role in the supramolecular assembly through O—H⋯O and N—H⋯O hydrogen bonds. mdpi.com Similarly, studies on other heterocyclic systems like benzimidazole-triazole hybrids have shown the formation of different solvates, where solvent molecules occupy cavities within the crystal structure. This suggests that this compound and its derivatives could potentially form hydrates or other solvates depending on the crystallization conditions.

Advanced Computational and Theoretical Investigations of 4 4,5 Diphenyl 1h Imidazol 2 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline, DFT calculations are instrumental in understanding its fundamental chemical and physical properties.

Computational studies on aromatic nitrogen heterocycles often begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. nih.govbit.edu.cn For this compound, this process would likely be performed using a functional like B3LYP with a basis set such as 6-31G(d) or higher. The optimization would yield the lowest energy structure, providing precise bond lengths, bond angles, and dihedral angles. It is expected that the imidazole (B134444) core would be nearly planar, while the three phenyl rings would be twisted at certain angles relative to this plane to minimize steric hindrance.

Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. researchgate.netsci.am Characteristic vibrational modes for this compound would include N-H stretching in the imidazole ring (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=N and C=C stretching vibrations within the imidazole and phenyl rings (in the 1400-1650 cm⁻¹ region). sci.am

Energetic stability is a key aspect explored through DFT. mdpi.comresearchgate.net The stability of this compound can be assessed by calculating its total energy. Furthermore, the stability of nitrogen heterocycles is influenced by factors such as aromaticity and the number and position of nitrogen atoms. nih.govmdpi.com Five-membered nitrogen heterocycles like imidazole are known to exhibit significant stability due to aromaticity. nih.gov

A representative table of optimized geometric parameters for a similar substituted imidazole, based on computational studies, is provided below.

| Parameter | Typical Calculated Value |

| C-N bond length (imidazole) | ~1.37 Å |

| C=N bond length (imidazole) | ~1.33 Å |

| C-C bond length (imidazole) | ~1.38 Å |

| C-C bond length (phenyl) | ~1.40 Å |

| C-H bond length (aromatic) | ~1.08 Å |

| N-H bond length (imidazole) | ~1.01 Å |

This interactive table contains representative data from DFT calculations on similar imidazole derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. irjweb.comresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, reflecting its electron-donating nature. The LUMO, on the other hand, would likely be distributed across the imidazole ring and the attached phenyl groups, which act as the electron-accepting part of the molecule. researchgate.net

The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For similar imidazole derivatives, the calculated HOMO-LUMO gap is typically in the range of 4-5 eV. irjweb.com

| Molecular Orbital | Typical Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Electron-donating, localized on the aniline ring |

| LUMO | -1.0 to -2.0 | Electron-accepting, distributed over the imidazole and phenyl rings |

| Energy Gap (ΔE) | 4.0 to 4.5 | Indicates high kinetic stability |

This interactive table presents typical FMO data for aromatic amines and imidazole derivatives based on DFT calculations.

Molecular Electrostatic Potential (ESP) maps are valuable for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. avogadro.cclibretexts.org The ESP map of this compound would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue).

The regions of negative potential, indicating electron-rich areas, are expected to be located around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. researchgate.netchegg.com These sites are prone to electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen in the imidazole ring (N-H) would exhibit a positive potential, making it a potential site for nucleophilic interaction or deprotonation. researchgate.net The aniline part of the molecule also contributes to the charge distribution, with the amino group increasing the electron density on the attached phenyl ring. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While DFT calculations provide insights into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time. nih.govaip.org An MD simulation of this compound, typically performed in a solvent environment, would reveal how the molecule moves and changes its shape at a given temperature. rsc.orgresearchgate.net

A key aspect to investigate would be the torsional dynamics of the phenyl rings. The rotation of these rings around their single bonds connecting them to the imidazole core is a significant conformational motion. aip.org MD simulations can quantify the rotational barriers and preferred orientations of these rings, which are influenced by steric hindrance and packing effects in a condensed phase. aip.org This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Quantum Chemical Descriptors and Reactivity Indices (e.g., Fukui functions, global reactivity descriptors)

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. komorowski.edu.plnih.govresearchgate.net For this compound, Fukui function analysis would likely identify the nitrogen atoms of the imidazole ring and specific carbon atoms on the aniline ring as the primary sites for electrophilic attack. komorowski.edu.plresearchgate.net Conversely, regions with high values for nucleophilic attack would also be identified. nih.gov

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

This interactive table outlines key global reactivity descriptors and their interpretations.

Theoretical Spectroscopy Simulations (e.g., UV-Vis, NMR, IR) for Complementary Experimental Interpretation

Theoretical simulations of spectra are invaluable for interpreting and assigning experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to simulate the electronic absorption spectrum (UV-Vis) of molecules. researchgate.netnih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are likely to be π-π* transitions within the extensive conjugated system. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (δ) of ¹H and ¹³C atoms. nih.govuncw.eduresearchgate.net These theoretical calculations can aid in the assignment of complex NMR spectra, especially for molecules with many similar aromatic protons and carbons. nih.gov

IR Spectroscopy: As mentioned in section 4.1.1, DFT calculations provide theoretical vibrational frequencies that correspond to the peaks in an IR spectrum. rdd.edu.iqacs.org By comparing the calculated and experimental spectra, a detailed assignment of the vibrational modes can be achieved. researchgate.netnih.gov

| Spectroscopy Type | Computational Method | Information Obtained |

| UV-Vis | TD-DFT | Electronic transitions, λmax |

| NMR | GIAO | ¹H and ¹³C chemical shifts |

| IR | DFT Frequency Calculation | Vibrational modes and frequencies |

This interactive table summarizes the computational methods used for theoretical spectroscopy and the information they provide.

Theoretical Studies on Intramolecular Charge Transfer (ICT) Mechanisms and Electronic Transport Properties

Theoretical investigations into this compound and its derivatives have provided significant insights into their electronic behavior, particularly concerning intramolecular charge transfer (ICT) and electronic transport properties. These studies are crucial for evaluating the potential of these compounds in optoelectronic and photonic applications. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the underlying mechanisms that govern these properties.

Analysis of related tetra-substituted imidazole derivatives reveals distinct ICT characteristics. nih.gov For instance, in the compound 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, a clear intramolecular charge transfer is observed. nih.gov Frontier Molecular Orbital (FMO) analysis of a dimer of this compound indicates that charge transfer occurs from one monomer to the other. nih.gov

The electronic transport capabilities of these imidazole derivatives have been quantified through the calculation of transfer integrals for both holes (h) and electrons (e). These integrals are critical in assessing a material's efficiency in transporting charge carriers. For the aforementioned chloro-substituted imidazole derivative, the transfer integral for holes was found to be significantly higher than that for electrons, suggesting that the material is inherently a better hole transporter. nih.gov

Detailed findings from the computational analysis of this related compound are summarized below:

Table 1: Calculated Transfer Integrals

| Charge Carrier | Transfer Integral (meV) |

|---|---|

| Hole (h) | 36.48 |

| Electron (e) | 24.76 |

Data pertains to 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol. nih.gov

Furthermore, studies on other similar structures, like 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, utilize calculations of the HOMO-LUMO energy gap to demonstrate that charge transfer interactions occur within the molecule. semanticscholar.org A low energy gap is typically associated with higher reactivity and the potential for significant nonlinear optical properties, which are linked to efficient intramolecular charge transfer. semanticscholar.org Theoretical calculations for derivatives such as 4[4,5-diphenyl-1(4(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]phenol also focus on quantum-chemical parameters like HOMO-LUMO orbitals, which are essential for understanding stability and reactivity in the context of charge transfer. ppor.az

The collective theoretical data from these closely related compounds underscore the prevalence of intramolecular charge transfer as a key electronic process in the 2,4,5-triaryl-imidazole scaffold. The computational evidence points towards these materials being promising candidates for applications where efficient hole transport is a prerequisite.

Coordination Chemistry of 4 4,5 Diphenyl 1h Imidazol 2 Yl Aniline As a Ligand System

Ligand Design Principles and Identification of Potential Coordination Sites within the Imidazole (B134444) and Aniline (B41778) Moieties

The design of 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline as a ligand is predicated on the presence of multiple potential donor atoms, making it a candidate for forming stable chelate rings with metal ions. The primary coordination sites are the nitrogen atoms located on the imidazole and aniline groups.

Imidazole Moiety : The imidazole ring contains two nitrogen atoms. One is a pyridine-type nitrogen (N3), which is sp²-hybridized and has a lone pair of electrons in an sp² orbital, making it a potent Lewis base and a primary site for coordination to metal ions. wikipedia.org The other is a pyrrole-type nitrogen (N1), which is also sp²-hybridized, but its lone pair is part of the aromatic π-system, rendering it significantly less basic and less likely to coordinate directly to a metal center, especially when it is protonated (N-H). wikipedia.org

Aniline Moiety : The aniline portion of the molecule contains an amino group (-NH₂) attached to a phenyl ring. The nitrogen atom of this amino group possesses a lone pair of electrons and can act as a Lewis base, providing a second coordination site.

The spatial arrangement of the imidazole and aniline nitrogen atoms allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring upon coordination with a metal ion. This chelation effect enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands.

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with ligands analogous to this compound has been well-documented, providing a template for complexation strategies and characterization. nih.govjocpr.com

A general and effective strategy for the synthesis of first-row transition metal complexes involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.gov Typically, an ethanolic solution of this compound is treated with an ethanolic solution of the corresponding metal(II) chloride or sulfate (B86663) salt. jocpr.comrdd.edu.iq

The reaction is often carried out under reflux for several hours to ensure completion. jocpr.comrdd.edu.iq In many cases, a 2:1 ligand-to-metal molar ratio is employed, which commonly leads to the formation of octahedral complexes, although other stoichiometries are possible depending on the metal ion and reaction conditions. researchgate.netresearchgate.net The resulting metal complexes often precipitate from the reaction mixture upon cooling and can be isolated by filtration, washed with solvent, and dried. rdd.edu.iq

Spectroscopic and magnetic studies are crucial for elucidating the coordination environment of the metal ion and confirming the formation of the complex.

UV-Visible Spectroscopy : The electronic spectra of the complexes, when compared to the free ligand, provide evidence of coordination. The ligand typically exhibits intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings and imidazole moiety. researchgate.netsemanticscholar.org Upon complexation, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating the involvement of the ligand's electronic system in bonding with the metal. researchgate.net For paramagnetic transition metals like Co(II), Ni(II), and Cu(II), weaker d-d transition bands appear in the visible region. The position and number of these bands are indicative of the coordination geometry (e.g., octahedral or tetrahedral) around the metal ion. nih.govsemanticscholar.orgdergipark.org.tr

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying which donor atoms are involved in coordination. The IR spectrum of the free ligand shows characteristic stretching frequencies for the C=N bond of the imidazole ring and the N-H bonds of the aniline group. A shift in the C=N stretching frequency upon complexation confirms the coordination of the imidazole nitrogen. mdpi.com Similarly, changes in the N-H stretching vibrations can indicate the involvement of the aniline nitrogen in bonding. The appearance of new, low-frequency bands is typically assigned to the formation of metal-nitrogen (M-N) bonds. semanticscholar.org

Magnetic Susceptibility : Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center, which is directly related to its oxidation state and coordination geometry. fizika.si For instance, Co(II) (d⁷) in an octahedral field typically exhibits a magnetic moment corresponding to three unpaired electrons, while Ni(II) (d⁸) in an octahedral geometry has two unpaired electrons. semanticscholar.org Zn(II) (d¹⁰) complexes are expected to be diamagnetic, as all electrons are paired. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy can be used for paramagnetic complexes to further probe the electronic environment of the metal ion.

The table below summarizes typical electronic spectral data and magnetic moments for first-row transition metal complexes with similar N-donor ligands, suggesting properties that could be expected for complexes of this compound. nih.govsemanticscholar.org

| Metal Ion | Expected Geometry | Typical d-d Transitions (nm) | Magnetic Moment (μ_eff, B.M.) |

| Mn(II) | Octahedral | Multiple weak bands | ~5.9 |

| Co(II) | Octahedral | ~480-500 | ~3.9-4.5 |

| Ni(II) | Octahedral | ~450-460 | ~2.7-3.2 |

| Cu(II) | Distorted Octahedral | ~620-640 | ~1.8-2.0 |

| Zn(II) | Octahedral/Tetrahedral | None | Diamagnetic |

Structural Analysis of Coordination Complexes (e.g., SC-XRD of metal complexes)

While crystal structures for complexes of the exact ligand this compound are not widely reported, studies on closely related imidazole derivatives provide valuable insights. mdpi.comiosrjournals.org For instance, the crystal structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline has been determined, confirming the non-planar arrangement of the phenyl and imidazole rings. nih.govresearchgate.net

For transition metal complexes with bidentate N,N'-donor ligands, octahedral geometries are commonly observed, especially with a 2:1 ligand-to-metal ratio where two additional sites are occupied by anions (like Cl⁻) or solvent molecules. researchgate.net SC-XRD analysis would be essential to confirm the bidentate coordination mode of the ligand, measure the M-N bond distances to both the imidazole and aniline nitrogens, and characterize any intermolecular interactions such as hydrogen bonding or π-π stacking in the crystal lattice.

Electronic and Geometric Properties of Metal-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline Complexes

The electronic and geometric properties of these complexes are intrinsically linked and are dictated by the nature of the central metal ion. Based on spectroscopic and magnetic data from analogous systems, specific properties can be predicted. nih.govrdd.edu.iqsemanticscholar.org

Co(II) Complexes : Cobalt(II) complexes with this ligand are expected to be high-spin and adopt an octahedral geometry, leading to paramagnetism with a magnetic moment of approximately 3.9-4.5 B.M. semanticscholar.org Their electronic spectra would likely show absorption bands in the visible region corresponding to the ⁴T₁g → ⁴T₂g(F) and ⁴T₁g → ⁴A₂g(F) transitions. semanticscholar.org

Ni(II) Complexes : Nickel(II) complexes are also anticipated to form octahedral geometries with a magnetic moment around 2.7-3.2 B.M., consistent with two unpaired electrons. semanticscholar.org The visible spectrum would be characterized by d-d transitions, such as ³A₂g → ³T₂g. semanticscholar.org

Cu(II) Complexes : Due to the Jahn-Teller effect, Copper(II) complexes typically exhibit a distorted octahedral geometry. They are paramagnetic with a magnetic moment of about 1.8-2.0 B.M. rdd.edu.iq The electronic spectrum is expected to show a broad d-d transition band in the 600-700 nm range. semanticscholar.org

Zn(II) Complexes : As a d¹⁰ ion, Zn(II) does not have partially filled d-orbitals and thus forms diamagnetic complexes with no d-d electronic transitions. nih.gov The coordination geometry can be either tetrahedral or octahedral, and the complexes are typically colorless unless charge-transfer bands are present. semanticscholar.org

The following table summarizes the predicted properties for these metal complexes.

| Complex | Central Metal Ion | Probable Geometry | Predicted Magnetic Moment (B.M.) | Key Electronic Transitions |

| [Co(L)₂Cl₂] | Co(II) | Octahedral | ~3.9-4.5 | d-d |

| [Ni(L)₂Cl₂] | Ni(II) | Octahedral | ~2.7-3.2 | d-d |

| [Cu(L)₂Cl₂] | Cu(II) | Distorted Octahedral | ~1.8-2.0 | d-d |

| [Zn(L)₂Cl₂] | Zn(II) | Octahedral/Tetrahedral | Diamagnetic | Ligand-to-Metal Charge Transfer |

L = this compound

Theoretical Insights into Metal-Ligand Bonding and Coordination Geometries

Theoretical calculations, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data for understanding the electronic structure and bonding in coordination complexes. mdpi.comnih.gov These computational methods can be used to:

Optimize Geometries : DFT calculations can predict the most stable coordination geometry for a given metal-ligand combination, corroborating experimental findings from techniques like SC-XRD. researchgate.net

Analyze Metal-Ligand Bonding : Techniques such as Natural Bond Orbital (NBO) analysis can be employed to quantify the nature of the metal-ligand bond, distinguishing between covalent and electrostatic contributions and identifying the key orbital interactions responsible for bonding. mdpi.com

Simulate Spectra : Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of the complexes, helping to assign the observed UV-Vis bands to specific electronic transitions (e.g., d-d, ligand-to-metal charge transfer). nih.gov

Evaluate Reactivity : By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT provides insights into the electronic reactivity of the complexes. mdpi.com

For the this compound system, DFT studies could confirm its preference for bidentate coordination and predict the relative stabilities of different possible isomers and coordination geometries for various transition metals.

Rational Design and Synthesis of Functionalized 4 4,5 Diphenyl 1h Imidazol 2 Yl Aniline Derivatives

Modification at the Aniline (B41778) Nitrogen and Aromatic Rings

Functionalization of the aniline moiety in 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline offers a versatile approach to modulate the electronic and steric characteristics of the molecule.

The primary amino group of the aniline ring is a prime target for substitution. The synthesis of the N,N-dimethylaniline derivative, 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, has been achieved through a one-pot reaction. This involves refluxing benzil (B1666583), N,N-dimethyl benzaldehyde (B42025), and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. researchgate.net The resulting compound's structure has been confirmed by crystal structure analysis, which revealed two symmetry-independent and conformationally different molecules in the asymmetric unit. researchgate.netnih.gov

Another significant modification involves the introduction of N-substituted aminoacetate groups. For instance, a series of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives were synthesized in a three-step process. researchgate.net

Step I: Cyclization of benzil, vanillin, and ammonium acetate to yield 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. researchgate.net

Step II: Treatment of the product from Step I with chloroacetyl chloride to obtain 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl chloroacetate (B1199739). researchgate.net

Step III: Reaction of the chloroacetate intermediate with various substituted anilines to produce the final N-substituted aminoacetate target compounds. researchgate.net

The structures of these synthesized derivatives were characterized using FT-IR, ¹H-NMR, mass spectroscopy, and elemental analysis. researchgate.net

Table 1: Synthesis of N-Substituted Aniline Derivatives

| Derivative Name | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline | Benzil, N,N-dimethyl benzaldehyde | Ammonium acetate, Glacial acetic acid | researchgate.net |

| 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate | Benzil, Vanillin, Substituted anilines | Ammonium acetate, Chloroacetyl chloride | researchgate.net |

The electronic properties of the this compound system can be finely tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aniline phenyl ring. This is typically achieved by starting the synthesis with a correspondingly substituted benzaldehyde.

A variety of substituted benzaldehydes have been used in the one-pot synthesis with benzil and ammonium acetate to yield derivatives with diverse functionalities. sciepub.com

Electron-Donating Groups: Introduction of groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and dimethylamino (-N(CH3)2) leads to compounds such as 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol and 2-(4-methoxyphenyl)-4,5-diphenylimidazole. sciepub.com

Electron-Withdrawing Groups: Groups like formyl (-CHO) and carboxyl (-COOH) have been incorporated to synthesize derivatives like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzaldehyde and 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid. sciepub.com

These modifications significantly influence the electronic distribution within the molecule, affecting properties such as photophysics and nonlinear optical activity. sciepub.comsemanticscholar.org

Substituent Effects on the Imidazole (B134444) Core and Diphenyl Groups

Modifications are not limited to the aniline portion; the imidazole ring and its 4,5-diphenyl substituents also provide sites for functionalization.

The peripheral 4,5-diphenyl groups serve as scaffolds for further substitution, including halogenation and the introduction of other aryl groups. While direct halogenation of the 4,5-diphenyl moieties on the pre-formed imidazole is not extensively detailed in the provided context, the synthesis of related halogenated imidazoles suggests that such modifications are feasible. For instance, chlorination and bromination of similar heterocyclic systems like imidazo[4,5-b]pyridin-2-ones have been successfully carried out in acetic acid. researchgate.net

A more versatile approach involves synthesizing derivatives with pre-functionalized phenyl groups. A series of π-extended 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives were prepared by first synthesizing 2-(anthracen-9-yl)-4,5-bis(4-bromophenyl)-1H-imidazole. This key intermediate was then used in palladium-catalyzed Suzuki cross-coupling reactions to introduce various aryl substituents at the para-positions of the two phenyl groups. semanticscholar.orgnih.gov This method allows for the systematic introduction of a wide range of functional groups, enabling detailed structure-property relationship studies. semanticscholar.org

Structure-Property Relationship Studies in Derivatized this compound Analogues (Excluding Biological Efficacy Metrics)

Investigations into the derivatives of this compound have revealed significant relationships between their molecular structure and their physicochemical properties.

The crystal structure of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline shows that the molecule is non-planar. researchgate.netnih.gov In one of its conformations, the imidazole ring forms dihedral angles of 38.5°, 61.5°, and 3.37° with the two phenyl rings and the dimethylaniline ring, respectively. nih.gov The introduction of an allyl group at the N-1 position, as in 4-(1-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, further influences the molecular geometry. In this derivative, the dimethylaniline systems in adjacent pairs of molecules are oriented almost perpendicular to one another. researchgate.netnih.gov These conformational changes, dictated by the substituents, affect crystal packing and intermolecular interactions, such as the extensive C-H···π interactions observed. nih.gov

The electronic nature of the substituents has a profound impact on the photophysical and nonlinear optical (NLO) properties of these compounds. The introduction of a hydroxyl group to form 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol results in a compound with significant NLO properties. semanticscholar.org Theoretical and experimental studies, including Z-scan techniques, confirmed a large optical nonlinearity, characterized by a nonlinear absorption coefficient and refractive index. semanticscholar.org This is attributed to the intramolecular charge transfer (ICT) facilitated by the π-conjugated system. semanticscholar.org Similarly, attaching various aryl groups to the 4,5-diphenyl moieties allows for tuning of the fluorescence properties, with derivatives showing sensitive responses to solvent polarity and acidity. nih.gov

Table 2: Structure-Property Observations in Derivatized Analogues

| Derivative | Structural Feature | Observed Property/Relationship | Reference |

|---|---|---|---|

| 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline | Non-planar conformation | Specific dihedral angles between rings influence crystal packing. | nih.gov |

| 4-(1-allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline | N-allyl substitution | Perpendicular orientation of dimethylaniline systems in crystal lattice; extensive C-H···π interactions. | nih.govresearchgate.net |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol | Hydroxyl group (EDG) | Exhibits large nonlinear optical (NLO) properties due to intramolecular charge transfer. | semanticscholar.org |

| Aryl-substituted 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazoles | π-extended system | Fluorescence properties are highly sensitive to solvent polarity and acidity. | nih.gov |

Stereochemical Considerations in Derivative Synthesis and Characterization

The core structure of this compound is achiral. However, the introduction of substituents during the synthesis of its derivatives can lead to the formation of stereocenters, resulting in molecules with distinct three-dimensional arrangements. These stereoisomers, which include enantiomers and diastereomers, can exhibit significantly different biological activities and physical properties. Therefore, controlling and characterizing the stereochemistry of these derivatives is a critical aspect of their rational design and synthesis.

A primary source of chirality in these derivatives is the creation of stereogenic centers, typically a carbon atom bonded to four different groups. Additionally, a phenomenon known as atropisomerism can arise in sterically hindered systems where rotation around a single bond is restricted. nih.govprinceton.edu This restricted rotation creates a chiral axis, leading to stable, separable enantiomers. nih.govscilit.com For derivatives of this compound, atropisomerism could potentially occur due to hindered rotation around the C-N bond connecting the imidazole and aniline rings if bulky substituents are introduced at the ortho positions of the aniline ring or on the imidazole nitrogen.

Asymmetric Synthesis Strategies

To obtain enantiomerically pure or enriched derivatives, asymmetric synthesis methodologies are employed. These strategies aim to selectively produce one stereoisomer over others. taylorandfrancis.comnih.gov Key approaches include:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources. For instance, a chiral aldehyde or amine could be used in the imidazole ring formation, transferring its chirality to the final product.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the achiral starting material. It directs the stereochemical course of a reaction and is subsequently removed, leaving behind an enantiomerically enriched product.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) is used to generate large quantities of a chiral product. princeton.edu Research into the asymmetric synthesis of related heterocyclic compounds has shown the efficacy of chiral Brønsted acids or Lewis acid catalysts in controlling stereoselectivity. princeton.edupurdue.edu

The choice of synthetic strategy depends on the specific derivative being targeted and the location of the desired stereocenter. For example, in a multi-component reaction to form the imidazole ring, a chiral catalyst could influence the facial selectivity of the attack on a carbonyl group, leading to a specific enantiomer. purdue.edu

Stereochemical Characterization Techniques

Once synthesized, unequivocally determining the stereochemical purity and absolute configuration of the derivatives is essential. A combination of analytical techniques is typically employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. nih.govresearchgate.net The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are frequently effective for resolving chiral heterocyclic compounds. nih.govnih.gov The enantiomeric excess (ee), a measure of chiral purity, can be accurately determined from the relative peak areas in the chromatogram.

| Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| (±)-Derivative A | Chiralpak® IB | Hexane/Isopropanol (90:10) | 12.5 | 15.8 | 2.1 | 98% (for enriched sample) |

| (±)-Derivative B | Chiralcel® OD-H | Hexane/Ethanol (85:15) | 18.2 | 21.1 | 1.8 | 95% (for enriched sample) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce chemical shift differences (diastereotopic shifts) between the signals of the two enantiomers, allowing for the determination of enantiomeric purity.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers have mirror-image CD spectra, making it a powerful tool for distinguishing between them and for assigning absolute configuration by comparing experimental spectra to theoretical calculations. nih.gov

X-ray Crystallography: The analysis of a single crystal of an enantiomerically pure derivative provides unambiguous proof of its solid-state conformation and absolute stereochemistry.

The successful synthesis and application of functionalized this compound derivatives often hinge on a thorough understanding and control of their three-dimensional structures. The interplay between asymmetric synthesis and advanced analytical characterization allows researchers to isolate specific stereoisomers and investigate their unique properties, which is crucial for fields such as medicinal chemistry and materials science. nih.govnih.gov

Emerging Research Applications and Future Directions for 4 4,5 Diphenyl 1h Imidazol 2 Yl Aniline Scaffolds

Exploration as a Scaffold for Advanced Material Science Components

The unique electronic and photophysical properties of the 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline core make it a promising candidate for the development of next-generation organic materials.

The electron-rich nature of the triphenylimidazole system facilitates intramolecular charge transfer (ICT), a key characteristic for organic semiconductor materials. nih.gov Theoretical studies on derivatives of this scaffold reveal that the highest occupied molecular orbital (HOMO) is often distributed across the phenyl and imidazole (B134444) rings, while the lowest unoccupied molecular orbital (LUMO) is located on other parts of the molecule, enabling charge transfer upon excitation. nih.govsemanticscholar.org

Research into related tetra-substituted imidazole derivatives has shown that the transfer integral values for holes can be significantly higher than those for electrons, suggesting that these materials could function as effective hole transporters in organic electronic devices. nih.gov Furthermore, the investigation of 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, a closely related analogue, demonstrated significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronic devices like optical switches and modulators. researchgate.net The combination of inherent charge transfer capabilities and good hole transport potential positions this scaffold as a valuable component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Table 1: Electronic Properties of Imidazole Derivatives Relevant to Semiconductor Applications

| Compound/Derivative | Property Investigated | Key Finding | Potential Application |

|---|---|---|---|

| 1-(2,3-dihydrobenzo[b] nih.govmdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | HOMO-LUMO Energy Gap | Describes charge transfer within the molecule. nih.gov | Organic Electronics |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Charge Transfer Integrals | Hole transfer integral (36.48 meV) was higher than electron transfer integral (24.76 meV). nih.gov | Hole Transport Layer in OLEDs/OPVs |

The extended π-conjugated system of this compound gives rise to intrinsic fluorescence. cymitquimica.com This inherent luminescence, coupled with the potential for intramolecular charge transfer, makes it an excellent platform for creating novel luminescent materials and sensitive fluorescent probes.

Derivatives of the 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) core, which shares the same base structure, exhibit interesting solvatofluorochromic properties, meaning their fluorescence emission changes with the polarity of the solvent. nih.govrsc.org This sensitivity to the local environment is a highly desirable trait for chemical sensors. The amphoteric nature of the imidazole ring allows these molecules to act as probes for both acids and specific anions, like fluoride. nih.govrsc.org Moreover, imidazole-based fluorescent probes have been successfully designed for the selective recognition of picric acid and other nitroaromatic compounds, which are common environmental pollutants. rsc.org The aniline (B41778) group on the core scaffold provides a convenient attachment point for specific recognition units, enabling the rational design of probes for various analytes, including metal ions and biologically relevant molecules like carboxylesterase. frontiersin.orgresearchgate.net

Ligand Design in Homogeneous and Heterogeneous Catalysis

The imidazole moiety is a well-established coordinating agent in chemistry due to the presence of nitrogen atoms with available lone pairs of electrons, giving it a high affinity for various metals. researchgate.net This makes the this compound scaffold a promising candidate for ligand design in both homogeneous and heterogeneous catalysis.

While specific catalytic applications of the title compound are still an emerging area, the broader class of 2,4,5-trisubstituted imidazoles has been explored extensively. They serve as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands for a wide range of transition metal catalysts. sciepub.com Additionally, the structural features of imidazoles have been incorporated into ionic liquids, which can act as environmentally benign solvents and catalysts. sciepub.com The aniline group provides an additional coordination site, allowing the molecule to act as a bidentate ligand, potentially enhancing the stability and modifying the reactivity of metal complexes.

Building Blocks for Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. The this compound scaffold is an excellent candidate for an organic linker in MOF synthesis. It possesses multiple coordination sites: the nitrogen atoms of the imidazole ring and the nitrogen atom of the aniline group.

The utility of imidazole-based linkers in MOF construction is well-documented. For instance, linkers such as 1,4-di(1H-imidazol-4-yl)benzene and 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene have been used to create porous 3D frameworks with applications in gas adsorption and selective sensing. mdpi.comrsc.orgresearchgate.net The defined geometry and rigidity of the this compound scaffold can help direct the formation of predictable and stable porous structures. The resulting MOFs could find applications in gas storage (e.g., CO2 capture), separation, catalysis, and chemical sensing. mdpi.comrsc.org

Precursors for the Synthesis of Novel Heterocyclic Systems

The this compound molecule is a valuable building block for the synthesis of more complex heterocyclic systems. The primary amine of the aniline group serves as a versatile chemical handle for a variety of organic transformations.

Researchers have demonstrated that the aniline moiety can readily react with other reagents to construct new fused or linked heterocyclic rings. For example, a similar compound, 4-(1H-benzo[d]imidazol-2-yl)aniline, has been reacted with maleic anhydride (B1165640) to initiate a sequence leading to pyrazole (B372694) derivatives. ijrpc.com Other studies have shown that the core imidazole structure can be used to synthesize fused systems like tetrazolo[1,5-a]quinolines. osi.lv The aniline group can undergo condensation reactions, acylation, and diazotization, opening pathways to a vast library of novel compounds with potentially unique chemical and biological properties. researchgate.netresearchgate.net

Significance as a Privileged Scaffold in Contemporary Medicinal Chemistry Research

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets with high affinity. mdpi.comopenochem.org These structures serve as versatile templates for the design of compound libraries in the search for new drug candidates. nih.gov The 2,4,5-triarylimidazole core, of which this compound is a member, is widely recognized as such a privileged scaffold. researchgate.net

The versatility of this scaffold is demonstrated by the broad range of biological activities exhibited by its derivatives. By making sensible modifications to the peripheral phenyl rings or the imidazole nitrogen, researchers have developed compounds with significant therapeutic potential.

Table 2: Reported Biological Activities of 2,4,5-Triarylimidazole Derivatives

| Biological Activity | Example Finding | Reference |

|---|---|---|

| α-Glucosidase Inhibition | A series of triarylimidazole-1,2,3-triazole derivatives showed potent inhibitory activity, with IC50 values ranging from 15.16 to 48.15 μM, significantly better than the standard drug acarbose. nih.govresearchgate.net | nih.govresearchgate.net |

| Anticancer | Certain 2,4,5-triarylimidazole derivatives exhibited good cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB 231) with IC50 values between 27.7–39.2 µM, while showing low toxicity to normal cells. researchgate.net | researchgate.net |

| Antibacterial | A synthesized 2,4,5-tri(hetero)arylimidazole derivative demonstrated inhibition of Staphylococcus aureus proliferation. mdpi.com | mdpi.com |

| Anti-inflammatory & Analgesic | Derivatives of 2,4,5-triphenylimidazole (B1675074) have been reported to possess anti-inflammatory and analgesic properties. scialert.net | scialert.net |

| Trypanocidal | Novel triarylimidazole derivatives showed moderate activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov | nih.gov |

The ability of the 2,4,5-triarylimidazole scaffold to serve as a foundation for developing ligands against such a diverse array of biological targets underscores its importance and privileged status in modern drug discovery. nih.govopenochem.org

Design and Synthesis of Analogs for Mechanistic Structure-Activity Relationship (SAR) Studies

The systematic design and synthesis of analogs based on the this compound scaffold are crucial for understanding how structural modifications influence biological activity. Researchers employ various synthetic strategies, often involving one-pot, multi-component reactions, to efficiently generate libraries of related compounds.

A common synthetic approach involves the condensation of benzil (B1666583), an appropriate aldehyde, and ammonium (B1175870) acetate (B1210297) in a suitable solvent like glacial acetic acid. researchgate.net This method allows for the facile introduction of diverse substituents on the imidazole core. For instance, derivatives have been synthesized by modifying the aniline moiety, substituting the N-1 position of the imidazole ring, or altering the phenyl rings at the 4 and 5 positions.

Key synthetic strategies and resulting analogs include:

One-Pot Condensation: A mixture of benzil, an aldehyde (such as 4-formylphenyl 4-chlorobenzoate), and ammonium acetate can be refluxed in glacial acetic acid to yield the corresponding trisubstituted imidazole derivative. researchgate.net Similarly, reacting benzil, 5-chlorosalicylaldehyde, 4-methoxyaniline, and ammonium acetate in a one-pot reaction produces 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol. nih.gov

Microwave-Assisted Synthesis: To improve efficiency, microwave-assisted organic synthesis has been utilized. For example, the synthesis of 2-aryl-4,5-diphenyl-1H-imidazole derivatives was achieved by reacting aryl aldehydes with benzil and ammonium acetate in glacial acetic acid under microwave irradiation. researchgate.net Another study reported the synthesis of 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline from benzil, ammonium acetate, p-aminoazobenzene, and 4-(dimethylamino)benzaldehyde (B131446) using microwave conditions and ionic liquid catalysts, which resulted in shorter reaction times and higher yields. nuph.edu.ua

Multi-step Synthesis from Benzoin: An alternative route starts with benzoin, which is condensed with thiourea (B124793) to prepare 4,5-diphenyl-1H-imidazol-2-thiol. scirp.org This intermediate can then be coupled with various benzyl (B1604629) bromide derivatives or 2-(chloromethyl)-1H-benzimidazoles to generate a range of S-substituted analogs. scirp.org

These synthetic efforts have generated a variety of analogs, allowing for the investigation of SAR. For example, the introduction of different aryl groups at the 2-position of the imidazole ring has been shown to modulate antimalarial activity. researchgate.net The substitution pattern on the phenyl rings and the nature of the substituent at the N-1 position also significantly impact the compound's electronic properties and potential biological interactions. nih.gov

Table 1: Examples of Synthesized Analogs of this compound

| Analog Name | Key Reagents | Synthetic Method | Reference |

|---|---|---|---|

| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Benzil, 4-formylphenyl 4-chlorobenzoate, Ammonium acetate | One-pot condensation in glacial acetic acid | researchgate.net |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Benzil, 5-chlorosalicylaldehyde, 4-Methoxyaniline, Ammonium acetate | One-pot condensation in glacial acetic acid | nih.gov |

| 2-(4-hydroxy-3-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Benzil, 4-hydroxy-3-methoxybenzaldehyde, Ammonium acetate | Microwave-assisted synthesis | researchgate.net |

| 2-(benzylthio)-4,5-diphenyl-1H-imidazoles | Benzoin, Thiourea, Benzyl bromide derivatives | Multi-step synthesis via a thiol intermediate | scirp.org |

| 4-(4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl)-N,N-dimethylaniline | Benzil, Ammonium acetate, p-aminoazobenzene, 4-(dimethylamino)benzaldehyde | Microwave-assisted synthesis with ionic liquid catalyst | nuph.edu.ua |

Insights from Molecular Docking Studies on Receptor-Ligand Interactions

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For the this compound scaffold and its analogs, docking studies have provided valuable insights into their potential mechanisms of action by identifying key interactions within the active sites of various enzymes and receptors.

These studies have explored the potential of imidazole derivatives as inhibitors for a range of biological targets implicated in different diseases. The docking results typically highlight the importance of hydrogen bonds, hydrophobic interactions, and π-π stacking in stabilizing the ligand-receptor complex.

Notable findings from molecular docking studies include:

Lactate (B86563) Dehydrogenase (LDHA) Inhibition: An analog, 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate, was screened in silico against human lactate dehydrogenase (LDHA). The study revealed a strong binding affinity, with a binding energy of -9.7 kcal/mol, indicating a high potential for interaction at the active site of the receptor. researchgate.net

Antimalarial Activity: A series of 2-aryl-4,5-diphenyl-1H-imidazole derivatives were docked against the crystal structure of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS). The results correlated with in vitro antimalarial activity, where the compound with the lowest CDOCKER energy (-47.48 kcal/mol) also exhibited the highest potency. researchgate.net

Antioxidant Potential: The ligand 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its metal complexes were docked with the NADPH enzyme (PDB ID: 2CDU). The parent ligand showed a better binding energy value (-6.37 kcal/mol) than its metal complexes, suggesting it has higher antioxidant potential. nih.gov

COVID-19 Targets: A novel derivative, 1-(2,3-dihydrobenzo[b] nih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, was analyzed for its binding energy against several COVID-19 related protein targets. The docking studies suggested that this compound could be a potential antiviral agent. nih.gov

These computational studies are instrumental in rational drug design, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity and to understand the molecular basis for their biological effects. The consistent observation of strong binding affinities across different targets underscores the versatility of the 4,5-diphenyl-imidazole scaffold.

Table 2: Summary of Molecular Docking Studies on 4,5-Diphenyl-1H-imidazole Analogs

| Compound/Analog Series | Protein Target | Key Finding (Binding Energy) | Potential Application | Reference |

|---|---|---|---|---|

| 4-(4,5-diphenyl-1H-imidazol-2-yl) phenyl 4-chlorobenzoate | Human Lactate Dehydrogenase (LDHA) | -9.7 kcal/mol | Anticancer | researchgate.net |

| 2-Aryl-4,5-diphenyl-1H-imidazole derivatives | P. falciparum DHFR-TS (PfDHFR-TS) | -41.47 to -47.48 kcal/mol (CDOCKER Energy) | Antimalarial | researchgate.net |

| 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | NADPH enzyme (PDB: 2CDU) | -6.37 kcal/mol | Antioxidant | nih.gov |

| 1-(2,3-dihydrobenzo[b] nih.govdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | COVID-19 Receptors (6W41, 6WCF, etc.) | Identified as a potentially better antiviral agent based on binding energies | Antiviral (COVID-19) | nih.gov |

常见问题

Q. What are the key structural features of 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline, and how are they determined?

The compound’s structure is characterized by a central imidazole ring substituted with two phenyl groups and an aniline moiety. Key features include dihedral angles between aromatic rings (e.g., 48.43° between the imidazole and phenyl rings) and hydrogen-bonding networks (O–H⋯N, O–H⋯O) that stabilize the crystal lattice . Structural determination typically employs single-crystal X-ray diffraction (SC-XRD) using instruments like the Agilent Xcalibur diffractometer with Cu-Kα radiation. Data refinement is performed via SHELXL, which optimizes bond lengths, angles, and displacement parameters .

Q. What synthetic routes are available for preparing this compound?

A common method involves a three-component reaction of benzil, 4-nitrobenzaldehyde, and ammonium acetate in glacial acetic acid under reflux (4 h), yielding 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole. Subsequent reduction with Fe/HCl in ethanol/water produces the aniline derivative. Yields (~86%) and purity are confirmed via ¹H-NMR (e.g., δ 5.36 ppm for NH₂, δ 7.26–7.75 ppm for aromatic protons) and SC-XRD .

Q. How are hydrogen-bonding interactions analyzed in this compound’s crystal structure?

Hydrogen bonds (e.g., O–H⋯N, O–H⋯O) and C–H⋯π interactions are quantified using SC-XRD data. For example, O–H⋯N distances of ~2.6 Å and angles of ~150° indicate moderate-to-strong interactions. Software like WinGX and ORTEP visualize these networks, which contribute to 3D packing stability .

Advanced Research Questions

Q. How can contradictory synthesis yields be resolved when scaling up reactions?

Discrepancies in yields (e.g., 52% vs. 86% in similar derivatives) may arise from incomplete reduction or side reactions. Methodological solutions include:

- Optimizing stoichiometry (e.g., Fe/HCl ratio) .

- Monitoring reaction progress via TLC or in situ IR spectroscopy.

- Employing alternative reducing agents (e.g., Pd/C under H₂) for cleaner conversions .

Q. What strategies are recommended for refining ambiguous crystallographic data?

Ambiguities in electron density maps or displacement parameters can be addressed by:

Q. How do substituents on the imidazole ring influence electronic properties?

Electron-withdrawing groups (e.g., nitro) on the phenyl rings reduce electron density at the imidazole N-atoms, altering reactivity in coordination chemistry. This is analyzed via:

- DFT calculations (e.g., Mulliken charges) to map electron distribution .

- UV-Vis spectroscopy to observe shifts in π→π* transitions (e.g., λmax changes >20 nm with nitro substitution) .

Q. What methodologies are effective in resolving conflicting dihedral angle measurements?

Discrepancies in dihedral angles (e.g., 69.94° vs. 75.38° between phenyl groups) may arise from crystal packing effects or refinement errors. Solutions include:

Retrosynthesis Analysis